Cas no 2034263-02-8 (N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide structure](https://www.kuujia.com/scimg/cas/2034263-02-8x500.png)
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide
- N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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- Inchi: 1S/C18H18N2O3S/c1-18(23,15-10-12-6-3-4-8-14(12)24-15)11-19-16(21)13-7-5-9-20(2)17(13)22/h3-10,23H,11H2,1-2H3,(H,19,21)
- InChI Key: HXLFGYYUHYNALB-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)C=CC=C1C(NCC(C1SC2=CC=CC=C2C=1)(O)C)=O
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-3603-10μmol |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034263-02-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-3603-15mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034263-02-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6414-3603-25mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034263-02-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6414-3603-2μmol |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034263-02-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6414-3603-10mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034263-02-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-3603-5μmol |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034263-02-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-3603-4mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034263-02-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6414-3603-3mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034263-02-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-3603-40mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034263-02-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6414-3603-20mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034263-02-8 | 20mg |
$99.0 | 2023-09-09 |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Related Literature
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: A Comprehensive Overview
The compound N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, with the CAS number NO. 2034263-02-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a benzothiophene moiety, a hydroxypropyl group, and a dihydropyridine ring system. The integration of these structural elements contributes to its unique pharmacological properties and potential therapeutic applications.
Recent studies have highlighted the potential of this compound as a novel agent in the treatment of cardiovascular diseases. The dihydropyridine ring system is well-known for its role in calcium channel modulation, which is a critical mechanism in managing hypertension and other cardiac conditions. The benzothiophene moiety, on the other hand, is associated with antioxidant properties and anti-inflammatory effects, making this compound a promising candidate for multi-target therapies. Researchers have demonstrated that this compound exhibits potent vasodilatory effects in preclinical models, suggesting its potential utility in addressing conditions such as coronary artery disease and peripheral vascular disorders.
In addition to its cardiovascular applications, this compound has also shown promise in neuroprotective therapies. The hydroxypropyl group within its structure enhances its ability to cross the blood-brain barrier, enabling it to exert neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have revealed that this compound can mitigate oxidative stress and reduce neuroinflammation, which are key pathological processes in these conditions. Furthermore, its ability to modulate calcium signaling pathways makes it a potential candidate for treating ischemic stroke and traumatic brain injury.
The synthesis of this compound involves a series of intricate organic reactions, including Suzuki coupling and Stille cross-coupling methodologies. These reactions allow for the precise construction of the benzothiophene and dihydropyridine moieties, ensuring the stability and bioavailability of the final product. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of this process, making large-scale production more feasible.
From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have confirmed its molecular structure and purity, which are critical parameters for ensuring its efficacy in preclinical and clinical studies. Additionally, computational modeling studies have provided insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are essential for optimizing its therapeutic profile.
Despite its promising potential, further research is required to fully elucidate the mechanisms underlying its therapeutic effects. Ongoing clinical trials are investigating its safety profile and efficacy in human subjects, with particular focus on dose-response relationships and long-term tolerability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically approved drug.
In conclusion, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide represents a significant advancement in medicinal chemistry. Its unique structural features and diverse pharmacological activities position it as a versatile candidate for addressing multiple therapeutic areas. As research progresses, this compound has the potential to make a substantial impact on the treatment of cardiovascular diseases, neurodegenerative disorders, and other conditions characterized by oxidative stress and inflammation.
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